Netupitant
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183271 | |
| Record name | Netupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290297-26-6 | |
| Record name | Netupitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netupitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netupitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Netupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETUPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Netupitant
Mechanism of Action and Receptor Binding
Netupitant exerts its pharmacological effects primarily through the antagonism of NK1 receptors. guidetoimmunopharmacology.orgcancer.gov
Selective Antagonism of Human Substance P/Neurokinin 1 (NK1) Receptors
This compound functions as a selective antagonist of the human substance P/neurokinin 1 (NK1) receptors. wikipedia.orgguidetoimmunopharmacology.orgcancer.goveuropa.eu It is a highly potent and selective NK1 receptor antagonist. glpbio.commedchemexpress.com this compound competitively binds to and blocks the activity of these receptors in the central nervous system (CNS). wikipedia.orgcancer.gov This selective binding is demonstrated by its high binding affinity for the human NK1 receptor (pKi=9.0) and significantly lower affinity (more than 1000-fold selectivity) for NK2 and NK3 receptors (pKi=5.8 for both sites) in CHO cells expressing the human recombinant receptor. medchemexpress.comcaymanchem.com In vitro studies confirm that this compound is inactive against NK2 or NK3 receptors. nih.govcaymanchem.com
Inhibition of Substance P-Mediated Responses
Substance P is a neuropeptide that acts as the natural ligand for the NK1 receptor. wikipedia.orgcancer.govpatsnap.com The binding of substance P to NK1 receptors triggers a cascade of signals involved in various biological responses, including the vomiting reflex. cancer.govpatsnap.com As a selective NK1 receptor antagonist, this compound inhibits substance P-mediated responses. europa.eudrugbank.com In vitro studies using CHO NK1 cells have shown that this compound concentration-dependently antagonizes the stimulatory effects of substance P, exhibiting insurmountable antagonism. nih.govmedchemexpress.comcaymanchem.com This inhibition of substance P binding to the NK1 receptor disrupts or delays the transmission of emetic signals. patsnap.comresearchgate.net
Brain Penetration and NK1 Receptor Occupancy Dynamics
This compound is a brain-penetrant agent capable of targeting NK1 receptors in the brain. dovepress.comnih.govamegroups.org The evaluation of its brain penetration and the duration of receptor occupancy is considered relevant in its development.
Positron Emission Tomography (PET) imaging studies have been conducted in humans to evaluate the brain penetration and the degree and duration of central NK1 receptor occupancy achieved by this compound. fda.govnih.govresearchgate.netascopubs.orgasco.org These studies utilized the NK1 receptor-binding-selective tracer [(11)C]-GR205171. nih.govresearchgate.netascopubs.orgasco.org PET results demonstrate that this compound is a potent agent targeting NK1 receptors. ascopubs.orgasco.org
This compound has demonstrated a high degree and long duration of NK1 receptor occupancy in the brain. dovepress.comamegroups.orgascopubs.orgasco.orgresearchgate.net A high occupancy of brain NK1 receptors was shown with this compound. In human PET studies, a NK1 receptor occupancy of 90% or higher was achieved with different single oral doses (100, 300, and 450 mg) in the majority of tested brain regions at Cmax, with a long duration of occupancy. nih.govresearchgate.netascopubs.orgasco.org Specifically, after administration of a 300 mg dose of this compound, NK1 receptor occupancy in the striatum was measured at various time points. europa.eufda.gov
Here is a summary of NK1 receptor occupancy in the striatum after a single 300 mg dose of this compound:
| Time After Administration (hours) | NK1 Receptor Occupancy in Striatum (%) |
| 6 | 92.5 |
| 24 | 86.5 |
| 48 | 85.0 |
| 72 | 78.0 |
| 96 | 76.0 |
The 300 mg dose showed moderate (62%) to high (94%) NK1 receptor occupancy across all investigated brain regions at 96 hours post dose. ascopubs.orgasco.org In the striatum, receptor occupancy reached 90% as early as 2.2 hours after administration and remained greater than 75% after 120 hours. tandfonline.com In other brain regions like the occipital cortex, anterior cingulate, and frontal cortex, receptor occupancy remained close to 90% up to 120 hours postdosing. tandfonline.com The minimal plasma concentration of this compound predicted to achieve a 90% NK1 receptor occupancy (C90%) in the striatum was estimated to be 225 ng/mL. nih.govascopubs.orgasco.org After administration of 300 mg this compound, plasma concentrations exceeded this C90%. nih.gov
Positron Emission Tomography (PET) Studies of Receptor Occupancy
Pharmacokinetic Properties of this compound
Upon oral administration of a single dose of this compound, it is measurable in plasma between 15 minutes and 3 hours after dosing, with plasma concentrations reaching Cmax in approximately 5 hours. drugbank.comfda.gov The bioavailability in humans is estimated to be greater than 60% based on data from studies with intravenous this compound.
This compound is extensively metabolized, primarily by CYP3A4, with minor contributions from CYP2C9 and CYP2D6. wikipedia.orgdrugbank.comfda.gov It forms three major metabolites: desmethyl derivative (M1), N-oxide derivative (M2), and OH-methyl derivative (M3). drugbank.comfda.gov These metabolites (M1, M2, and M3) have also been shown to bind to the substance P/neurokinin 1 (NK1) receptor. drugbank.comfda.gov
The mean Cmax for metabolites M1, M2, and M3 were approximately 11%, 47%, and 16% of this compound, respectively. fda.gov The mean AUC for these metabolites were 29%, 14%, and 33% of this compound, respectively. fda.gov The median tmax for metabolite M2 was 5 hours, while it was about 17-32 hours for metabolites M1 and M3. fda.gov
This compound and its main metabolites (M1 and M3) are highly bound to plasma proteins (>99%), and M2 is >97% bound. wikipedia.org The estimated systemic clearance of this compound is approximately 20.3 ± 9.2 L/h (mean ± SD). drugbank.com this compound is mainly eliminated through hepatic metabolism mediated by CYP3A4, with marginal renal excretion. europa.eudrugbank.com Elimination is principally via the hepatic/biliary route (>85%) with a minor contribution from the renal route (<5%). nih.govresearchgate.net Elimination of over 90% was predicted by day 29. researchgate.net The biological half-life of this compound is approximately 88 hours. wikipedia.org In a pooled analysis, females showed higher this compound exposure compared to males, with a 31% increase in Cmax, a 10% increase in AUC, and a 30% increase in half-life.
| Pharmacokinetic Parameter | Value (Mean ± SD or Approximate) |
| Time to Cmax (oral) | ~5 hours |
| Bioavailability (estimated) | >60% |
| Protein Binding (this compound, M1, M3) | >99% |
| Protein Binding (M2) | >97% |
| Systemic Clearance (estimated) | 20.3 ± 9.2 L/h |
| Elimination Half-life | ~88 hours |
Data source: wikipedia.orgdrugbank.comnih.govresearchgate.net
This compound is a moderate inhibitor of CYP3A4, and this inhibitory effect can last for multiple days due to its long half-life. wikipedia.orgdovepress.comeuropa.eu
Absorption Characteristics
Upon oral administration, this compound is measurable in plasma relatively quickly, typically between 15 minutes and 3 hours after dosing. drugbank.comtga.gov.aufda.gov Plasma concentrations follow a first-order absorption process. europa.eu The estimated absolute bioavailability in humans is reported to be greater than 60%. tga.gov.aueuropa.eu
The time to reach maximum plasma concentration (Cmax) for this compound is approximately 5 hours following oral administration. drugbank.comtga.gov.aufda.govmims.com In a study involving healthy subjects administered a single oral dose of 300 mg this compound, the median Tmax was 5.25 hours. europa.eu In another study with healthy subjects receiving the same dose, the Tmax was 5.0 hours. tga.gov.au
Table 1: Time to Maximum Plasma Concentration (Tmax) of this compound
| Population | Dose (Oral) | Median Tmax (hours) | Mean Tmax (hours) |
| Healthy Subjects | 300 mg | 5.25 europa.eu | 5.0 tga.gov.au |
| Healthy Subjects | Single Dose | - | ~5 fda.govmims.com |
| Cancer Patients | Single Dose | ~4-5 fda.gov | - |
Studies have indicated a complex relationship between this compound dose and systemic exposure (Cmax and AUC). There was a greater than dose-proportional increase in systemic exposure with dose increases from 10 mg to 300 mg. drugbank.comfda.govnih.govfda.gov However, dose-proportional increases in systemic exposure were observed with dose increases from 300 mg to 450 mg. drugbank.comtga.gov.aufda.govnih.govfda.gov
Table 2: Dose-Proportionality of this compound Systemic Exposure
| Dose Range | Dose-Proportionality |
| 10 mg to 300 mg | Greater than dose-proportional drugbank.comfda.govnih.govfda.gov |
| 300 mg to 450 mg | Dose-proportional drugbank.comtga.gov.aufda.govnih.govfda.gov |
Time to Maximum Plasma Concentration (Tmax)
Distribution Profile
This compound exhibits extensive distribution within the body. fda.gov
This compound demonstrates a high degree of plasma protein binding, reported as greater than 99.5% at drug concentrations ranging from 10 to 1300 ng/mL. drugbank.comfda.gov Its major metabolites (M1 and M3) are also highly bound to plasma proteins (>99% at concentrations from 10 to 1500 ng/mL), while the M2 metabolite is greater than 97% bound at concentrations from 100 to 2000 ng/mL. tga.gov.aufda.gov
Table 3: Plasma Protein Binding of this compound and Metabolites
| Compound | Plasma Protein Binding (%) | Concentration Range (ng/mL) |
| This compound | >99.5 drugbank.comfda.gov | 10-1300 drugbank.comfda.gov |
| Metabolites (M1, M3) | >99 tga.gov.aufda.gov | 10-1500 tga.gov.aufda.gov |
| Metabolite (M2) | >97 tga.gov.aufda.gov | 100-2000 fda.gov |
In cancer patients, the apparent volume of distribution (Vz/F) of this compound is large, with a mean value of 1982 ± 906 L. drugbank.comfda.govmims.comnih.gov Another study in cancer patients reported a large distribution volume in the central compartment of 486 L after a single oral 300 mg dose. tga.gov.au In healthy subjects, following oral capsule doses of 300 mg and 450 mg, the apparent volume of distribution after oral administration (Vz/F) values were 1,842 L and 3,090 L, respectively. tga.gov.au
Table 4: Volume of Distribution of this compound
| Population | Dose (Oral) | Volume of Distribution (L) | Notes |
| Cancer Patients | Single Dose | 1982 ± 906 (mean ± SD) drugbank.comfda.govmims.comnih.gov | Apparent Volume of Distribution (Vz/F) |
| Cancer Patients | 300 mg | 486 (estimated median) tga.gov.au | Central compartment volume |
| Healthy Subjects | 300 mg | 1842 tga.gov.au | Apparent Volume of Distribution (Vz/F) |
| Healthy Subjects | 450 mg | 3090 tga.gov.au | Apparent Volume of Distribution (Vz/F) |
Plasma Protein Binding
Biotransformation and Metabolism
This compound undergoes extensive metabolism, primarily in the liver. tga.gov.aufda.govmims.com The main enzyme involved in the metabolism of this compound is cytochrome P450 3A4 (CYP3A4). wikipedia.orgdrugbank.comtga.gov.aufda.goveuropa.eumims.comresearchgate.nettga.gov.aumedicines.org.uk To a lesser extent, CYP2D6 and CYP2C9 are also involved in its metabolism. drugbank.comfda.goveuropa.eumims.commedicines.org.uk
Three major metabolites of this compound have been identified in human plasma following oral doses of 30 mg and higher: the desmethyl derivative (M1), the N-oxide derivative (M2), and the OH-methyl derivative (M3). tga.gov.aufda.goveuropa.euresearchgate.nettga.gov.aumedicines.org.uk These major metabolites have been shown to bind to the substance P/neurokinin 1 (NK1) receptor. drugbank.comfda.gov Exposure to M1, M2, and M3 was approximately equivalent to 29%, 14%, and 33%, respectively, of the systemic exposure to the parent drug. fda.govtga.gov.au A minor metabolite, M4, accounted for approximately 7% of parent drug exposure based on Cmax. fda.govtga.gov.au
After administration of a single oral dose of 300 mg this compound, the ratios of mean plasma this compound to plasma radioactivity ranged from 0.13 to 0.49 over 96 hours post-dose. tga.gov.aueuropa.eu These ratios decreased gradually beyond 24 hours, indicating rapid metabolism of the parent drug. europa.eufda.gov this compound is eliminated from the body in a multi-exponential fashion. fda.gov
Table 5: Major Metabolites of this compound
| Metabolite Name | Abbreviation | Description | Contribution to Systemic Exposure (relative to this compound) | NK1 Receptor Binding |
| Desmethyl derivative | M1 | - | ~29% fda.govtga.gov.au | Yes drugbank.comfda.gov |
| N-oxide derivative | M2 | - | ~14% fda.govtga.gov.au | Yes drugbank.comfda.gov |
| OH-methyl derivative | M3 | - | ~33% fda.govtga.gov.au | Yes drugbank.comfda.gov |
| Minor metabolite | M4 | - | ~7% (based on Cmax) fda.govtga.gov.au | - |
Table 6: Enzymes Involved in this compound Metabolism
| Enzyme | Primary/Secondary Involvement |
| CYP3A4 | Primary wikipedia.orgdrugbank.comtga.gov.aufda.goveuropa.eumims.comresearchgate.nettga.gov.aumedicines.org.uk |
| CYP2D6 | Secondary drugbank.comfda.goveuropa.eumims.commedicines.org.uk |
| CYP2C9 | Secondary drugbank.comfda.goveuropa.eumims.commedicines.org.uk |
Primary Role of CYP3A4
The primary enzyme system responsible for the metabolism of this compound is cytochrome P450 (CYP) 3A4. nih.govdrugbank.comnih.govmims.comeuropa.eunih.govdrugs.com In vitro studies have indicated that CYP3A4 plays a dominant role in the formation of this compound metabolites. tga.gov.autga.gov.aueuropa.eu Research findings suggest that the contribution of CYP3A4 to this compound metabolism is estimated to be around 95%. nih.gov this compound is considered a substrate and a moderate inhibitor of CYP3A4. nih.govnih.goveuropa.eudrugs.comnih.gov This inhibitory effect can persist for several days after administration. nih.govtga.gov.audrugs.comnih.gov
Contribution of CYP2C9 and CYP2D6
While CYP3A4 is the primary metabolic pathway, CYP2C9 and CYP2D6 also contribute to the metabolism of this compound, albeit to a lesser extent. nih.govdrugbank.comnih.govmims.comeuropa.eunih.govdrugs.com In vitro studies have suggested the involvement of these isoenzymes in the metabolic process. europa.eunih.gov
Identification and Activity of Major Metabolites (M1, M2, M3)
Following administration, this compound is metabolized into three major circulating metabolites: M1 (desmethyl derivative), M2 (N-oxide derivative), and M3 (OH-methyl derivative). tga.gov.aunih.govdrugbank.comtga.gov.aufda.govnih.govmims.comnih.gov These metabolites are detectable in plasma relatively soon after administration. nih.govnih.gov
Quantitative analysis of plasma samples has shown that the systemic exposure (AUC) to these metabolites, relative to the parent drug, varies. On average, the AUC for M1, M2, and M3 accounts for approximately 29%, 14%, and 33% of the this compound plasma exposure, respectively. tga.gov.aunih.govnih.govfda.gov
Interactive table showing relative exposure of major metabolites:
Studies have indicated that these major metabolites (M1, M2, and M3) are pharmacologically active and bind to the substance P/neurokinin 1 (NK1) receptor. nih.govdrugbank.comfda.govnih.govfda.gov Preclinical studies have suggested that M3 exhibits potency similar to the parent drug, while M1 and M2 have lower potency. researchgate.net M1 has also shown comparable CYP3A4 inhibition activity to the parent drug and moderate inhibition of other CYP enzymes in vitro. tga.gov.aunih.govdrugs.com
Elimination Pathways and Half-Life
This compound is eliminated from the body in a multi-exponential manner, characterized by a long apparent mean elimination half-life. researchgate.nettga.gov.au In cancer patients, the apparent mean elimination half-life of this compound has been reported to be approximately 88 hours. nih.govtga.gov.aufda.gov Other reports indicate a half-life ranging from 80 to 88 hours or 75 to 101 hours. nih.govresearchgate.netmims.com This long half-life is significantly longer than that of some other NK1 receptor antagonists. researchgate.net
Interactive table showing this compound Half-Life:
Elimination of this compound and its metabolites primarily occurs via the hepatic/biliary route. tga.gov.auresearchgate.netnih.govnih.gov
Hepatic/Biliary Excretion
The major route of elimination for this compound and its related substances is hepatic metabolism followed by biliary excretion. tga.gov.auresearchgate.netnih.govnih.gov Studies using radiolabeled this compound have shown that a significant proportion of the administered radioactivity is recovered in the feces. tga.gov.aunih.govdrugs.comnih.gov Approximately 70.7% to 86.5% of the radioactive dose has been recovered in feces over periods up to 336 hours or 30 days post-dose. tga.gov.aunih.govdrugs.comnih.gov This indicates that the hepatic/biliary pathway is the predominant route of excretion. fda.govnih.gov
Preclinical Research and Development of Netupitant
In Vitro Studies of NK1 Receptor Antagonism
In vitro research aimed to determine netupitant's potency and selectivity for the NK1 receptor. Studies using Chinese Hamster Ovary (CHO) cells expressing human NK1 receptors demonstrated that this compound concentration-dependently antagonized the stimulatory effects of substance P (SP), a key ligand for the NK1 receptor. This antagonism was characterized as insurmountable, with a reported pKB value of 8.87 in these cells nih.govselleckchem.com. Importantly, this compound showed no activity in cells expressing NK2 or NK3 receptors, indicating a high degree of selectivity for the NK1 subtype nih.govselleckchem.com.
Further in vitro investigations using the guinea pig ileum bioassay revealed that this compound depressed the maximal response to substance P in a concentration-dependent manner, with a pKB of 7.85. Functional washout experiments in this model demonstrated persistent antagonist effects lasting up to 5 hours nih.gov. These findings collectively support this compound's potent and selective NK1 receptor antagonism.
In Vivo Models of Emesis
Animal models of emesis are crucial for evaluating the antiemetic potential of drug candidates. This compound has been extensively studied in several in vivo models, including ferret and Suncus murinus (house musk shrew) models, which are considered relevant for predicting antiemetic activity in humans. nih.govnih.govresearchgate.netugc.edu.hkndineuroscience.com
Ferret Models of Cisplatin-Induced Emesis
The ferret model of cisplatin-induced emesis is a widely used model to study both acute and delayed phases of chemotherapy-induced nausea and vomiting. nih.govnih.govresearchgate.netugc.edu.hk In studies using this model, oral administration of this compound demonstrated potent antiemetic activity against cisplatin-induced emesis. nih.govnih.govresearchgate.netresearchgate.net
In one study, this compound at doses of 0.03–0.3 mg/kg orally dose-dependently reduced cisplatin (B142131) (10 mg/kg, i.p.)-induced emesis in an acute (8-hour) model. nih.govnih.govresearchgate.net A higher dose of 0.3 mg/kg orally antagonized the retching and vomiting response by 95.2%, with an estimated ID50 of approximately 0.1 mg/kg orally for inhibiting emesis. nih.gov
In a ferret model of cisplatin (5 mg/kg, i.p.)-induced acute and delayed emesis, a single oral administration of this compound at 3 mg/kg abolished the acute (first 24 hours) response and reduced the delayed (24–72 hours) response by 94.6%. nih.govnih.govresearchgate.net
This compound (3 mg/kg, p.o.) was also shown to abolish emesis induced by other challenges in ferrets, including apomorphine, morphine, ipecacuanha, and copper sulfate (B86663). nih.govnih.govresearchgate.net
Suncus murinus (House Musk Shrew) Models of Emesis
The Suncus murinus, or house musk shrew, is another animal model utilized in emesis research. nih.govnih.govresearchgate.netugc.edu.hkndineuroscience.com Studies in Suncus murinus have investigated this compound's effects on various emetic stimuli, including motion. nih.govnih.govresearchgate.net
This compound dose-dependently reduced motion-induced emesis in Suncus murinus. nih.govnih.govresearchgate.net A dose of 0.3 mg/kg orally completely prevented the response to motion. nih.gov
Comparative Preclinical Antiemetic Activity (e.g., vs. Ondansetron (B39145), Aprepitant)
Preclinical studies have compared the antiemetic activity of this compound with other established antiemetic agents, such as ondansetron (a 5-HT3 receptor antagonist) and aprepitant (B1667566) (another NK1 receptor antagonist). nih.govnih.govresearchgate.netresearchgate.net
In the ferret cisplatin (5 mg/kg, i.p.) acute and delayed emesis model, a single oral administration of this compound at 3 mg/kg was found to be markedly superior to a three-times-per-day administration of ondansetron (1 mg/kg, i.p.) in antagonizing both acute and delayed emesis. nih.govnih.govresearchgate.net this compound abolished acute emesis, while ondansetron only reduced it by approximately 68%. nih.gov For delayed emesis, this compound reduced it by approximately 95%, compared to approximately 49% with ondansetron. nih.gov
Comparisons were also made between a combination regimen including this compound and a regimen including aprepitant. A single oral administration of this compound (1 mg/kg) plus palonosetron (B1662849) (0.1 mg/kg) combined with dexamethasone (B1670325) (1 mg/kg, i.p., once per day) significantly antagonized cisplatin-induced acute and delayed emesis. nih.govnih.govresearchgate.net This combination was found to be comparable to a once-daily regimen of ondansetron (1 mg/kg, p.o.) plus aprepitant (1 mg/kg, p.o.) in combination with dexamethasone (1 mg/kg, i.p.) in reducing acute and delayed emesis. nih.govnih.govresearchgate.net
Preclinical studies in gerbils also indicated that aprepitant elicited similar effects to this compound in counteracting foot tapping behavior evoked by intracerebroventricular injection of an NK1 agonist, suggesting comparable potency in this specific model. nih.gov
Table 1: Summary of this compound's Antiemetic Activity in Ferrets
| Emetic Challenge | This compound Dose (p.o.) | Effect on Emesis (vs. Vehicle) | Observation Period | Source |
| Apomorphine (0.125 mg/kg, s.c.) | 3 mg/kg | Abolished retching and vomiting | 30–60 min | nih.govresearchgate.net |
| Morphine (0.5 mg/kg, s.c.) | 3 mg/kg | Abolished retching and vomiting | 30–60 min | nih.govresearchgate.net |
| Ipecacuanha (1.2 mg/kg, p.o.) | 3 mg/kg | Abolished retching and vomiting | 30–60 min | nih.govresearchgate.net |
| Copper sulfate (100 mg/kg, intragastric) | 3 mg/kg | Abolished retching and vomiting | 30–60 min | nih.govresearchgate.net |
| Cisplatin (10 mg/kg, i.p.) | 0.1 mg/kg | Reduced by 27.1% (P < 0.05) | 8 h | nih.gov |
| Cisplatin (10 mg/kg, i.p.) | 0.3 mg/kg | Reduced by 95.2% (P < 0.01) | 8 h | nih.gov |
| Cisplatin (5 mg/kg, i.p.) | 3 mg/kg (single dose) | Abolished (0-24 h), Reduced by 94.6% (24-72 h) | 0-72 h | nih.govnih.govresearchgate.net |
Table 2: Comparison of this compound and Ondansetron in Ferret Cisplatin Model (5 mg/kg, i.p.)
| Treatment Regimen | Acute Emesis (0-24 h) Reduction | Delayed Emesis (24-72 h) Reduction | Source |
| This compound (3 mg/kg, p.o., single dose) | Abolished | ~95% | nih.gov |
| Ondansetron (1 mg/kg, i.p., three times per day) | ~68% | ~49% | nih.gov |
Table 3: Comparison of Combination Regimens in Ferret Cisplatin Model (5 mg/kg, i.p.)
| Treatment Regimen | Effect on Acute Emesis | Effect on Delayed Emesis | Source |
| This compound (1 mg/kg, p.o.) + Palonosetron (0.1 mg/kg, p.o.) + Dexamethasone (1 mg/kg, i.p., daily) | Significantly antagonized | Significantly antagonized | nih.govnih.govresearchgate.net |
| Ondansetron (1 mg/kg, p.o.) + Aprepitant (1 mg/kg, p.o.) + Dexamethasone (1 mg/kg, i.p., daily) | Comparable | Comparable | nih.govnih.govresearchgate.net |
Interactive Data Tables:
Table 1: Summary of this compound's Antiemetic Activity in Ferrets
Click on a row to see details.
| Emetic Challenge | This compound Dose (p.o.) | Effect on Emesis (vs. Vehicle) | Observation Period | Source |
|---|---|---|---|---|
| Apomorphine (0.125 mg/kg, s.c.) | 3 mg/kg | Abolished retching and vomiting | 30–60 min | nih.govresearchgate.net |
| Morphine (0.5 mg/kg, s.c.) | 3 mg/kg | Abolished retching and vomiting | 30–60 min | nih.govresearchgate.net |
| Ipecacuanha (1.2 mg/kg, p.o.) | 3 mg/kg | Abolished retching and vomiting | 30–60 min | nih.govresearchgate.net |
| Copper sulfate (100 mg/kg, intragastric) | 3 mg/kg | Abolished retching and vomiting | 30–60 min | nih.govresearchgate.net |
| Cisplatin (10 mg/kg, i.p.) | 0.1 mg/kg | Reduced by 27.1% (P < 0.05) | 8 h | nih.gov |
| Cisplatin (10 mg/kg, i.p.) | 0.3 mg/kg | Reduced by 95.2% (P < 0.01) | 8 h | nih.gov |
| Cisplatin (5 mg/kg, i.p.) | 3 mg/kg (single dose) | Abolished (0-24 h), Reduced by 94.6% (24-72 h) | 0-72 h | nih.govnih.govresearchgate.net |
Table 2: Comparison of this compound and Ondansetron in Ferret Cisplatin Model (5 mg/kg, i.p.)
Click on a row to see details.
| Treatment Regimen | Acute Emesis (0-24 h) Reduction | Delayed Emesis (24-72 h) Reduction | Source |
|---|---|---|---|
| This compound (3 mg/kg, p.o., single dose) | Abolished | ~95% | nih.gov |
| Ondansetron (1 mg/kg, i.p., three times per day) | ~68% | ~49% | nih.gov |
Table 3: Comparison of Combination Regimens in Ferret Cisplatin Model (5 mg/kg, i.p.)
Click on a row to see details.
| Treatment Regimen | Effect on Acute Emesis | Effect on Delayed Emesis | Source |
|---|---|---|---|
| This compound (1 mg/kg, p.o.) + Palonosetron (0.1 mg/kg, p.o.) + Dexamethasone (1 mg/kg, i.p., daily) | Significantly antagonized | Significantly antagonized | nih.govnih.govresearchgate.net |
| Ondansetron (1 mg/kg, p.o.) + Aprepitant (1 mg/kg, p.o.) + Dexamethasone (1 mg/kg, i.p., daily) | Comparable | Comparable | nih.govnih.govresearchgate.net |
Clinical Efficacy of Netupitant Containing Regimens
Phase II Clinical Trials
Phase II studies were instrumental in evaluating the efficacy and informing the dose selection for netupitant-containing regimens. These trials explored different doses of this compound in combination with palonosetron (B1662849) to determine the optimal balance of efficacy.
Phase III Clinical Trials
Building upon the Phase II findings, this compound-containing regimens were further evaluated in large-scale Phase III clinical trials to confirm their efficacy in preventing CINV in various chemotherapy settings. These trials compared the this compound/palonosetron combination, typically with dexamethasone (B1670325), against established antiemetic regimens.
Efficacy in Highly Emetogenic Chemotherapy (HEC)
Several Phase III studies have specifically assessed the efficacy of this compound-containing regimens in patients receiving HEC. These studies have consistently demonstrated the effectiveness of the combination in preventing CINV across different phases.
One multinational, double-blind, randomized Phase III study evaluated a single oral dose of this compound (300 mg) and palonosetron (0.50 mg) (NEPA) with oral dexamethasone in chemotherapy-naïve patients receiving HEC, compared to a 3-day oral aprepitant (B1667566) regimen plus palonosetron and dexamethasone.
In the acute phase (0-24 hours) following HEC, this compound-containing regimens have shown favorable complete response rates. In a Phase III study comparing NEPA plus dexamethasone to palonosetron plus dexamethasone, NEPA demonstrated superiority in preventing CINV during the acute phase. Another Phase III study comparing NEPA plus dexamethasone to an aprepitant-based regimen plus dexamethasone showed similar response rates in the acute phase.
The delayed phase (25-120 hours) is often the most challenging period for CINV control. Studies have shown that this compound-containing regimens are particularly effective in this phase. In Phase III trials, NEPA plus dexamethasone consistently demonstrated superior complete response rates in the delayed phase compared to palonosetron alone. Pooled analyses of Phase III studies have also indicated that NEPA was more effective than a 3-day aprepitant regimen in preventing delayed CINV from HEC.
Here are some data tables summarizing key efficacy findings from clinical trials:
Table 1: Phase II Dose-Finding Study (HEC)
| This compound Dose (mg) + Palonosetron (0.50 mg) + Dexamethasone | Overall Complete Response Rate (0-120h) | Source |
| 100 | 87.4% (Numerically) | |
| 200 | 87.6% (Numerically) | |
| 300 | 89.6% (Numerically) | |
| Palonosetron (0.50 mg) + Dexamethasone | 76.5% |
Note: Data are illustrative and based on reported numerical values where statistical significance was not the primary focus of dose comparison within NEPA arms.
Table 2: Phase III Study Comparing NEPA to Aprepitant Regimen in HEC (Cycle 1)
| Regimen | Overall Complete Response Rate (0-120h) | Source |
| NEPA (300/0.50 mg) + Dexamethasone | 81% | |
| Aprepitant Regimen + Palonosetron + Dexamethasone | 76% |
| Regimen | Overall Complete Response Rate (0-120h) | 95% CI | Source |
| NEPA (300/0.50 mg) + Dexamethasone | 73.8% | (-4.5%, 7.5%) | |
| Aprepitant/Granisetron (B54018) Regimen + Dexamethasone | 72.4% |
Note: Non-inferiority was demonstrated as the lower bound of the 95% CI was greater than the pre-defined non-inferiority margin of -10%.
| Endpoint | NEPA + Dexamethasone | 3-day Aprepitant Regimen + Dexamethasone | Source |
| Delayed Phase CR | Favored NEPA | ||
| Overall Phase CR | Favored NEPA | ||
| Overall Phase No Significant Nausea | 79.5% | 74.1% |
Delayed Phase Efficacy (25-120 hours)
Efficacy in Multiple Chemotherapy Cycles
| Cycle | NEPA Overall CR (%) | Oral Palonosetron Overall CR (%) | P-value |
| 1 | 74.3 | 66.6 | ≤ 0.001 |
| 2 | 80.3 | 66.7 | ≤ 0.001 |
| 3 | 83.8 | 70.3 | ≤ 0.001 |
| 4 | 83.8 | 74.6 | ≤ 0.001 |
The cumulative percentage of patients with a sustained CR over all four cycles was also greater for NEPA (p < 0.0001). d-nb.info NEPA was consistently more effective than oral palonosetron in preventing emesis and significant nausea over cycles 1-4. d-nb.info The percentage of patients who experienced no significant nausea in cycle 1 and sustained this control over cycles 2-4 was significantly greater for NEPA than oral palonosetron (p = 0.035). d-nb.info
Another Phase III study evaluating NEPA over multiple cycles in patients receiving either non-AC MEC or HEC also showed that antiemetic efficacy was maintained over repeated cycles. nih.govresearchgate.net In this study, 75% of patients completed at least 4 cycles. nih.govresearchgate.net Oral NEPA demonstrated higher rates of CR, no emesis, and no significant nausea across 4 cycles compared to oral palonosetron in patients receiving AC-based chemotherapy. nih.gov
Real-world studies have corroborated these findings, indicating that the effectiveness of NEPA is maintained irrespective of the number of chemotherapy cycles administered. wjgnet.com
Real-World Evidence and Observational Studies
Real-world evidence and observational studies provide valuable insights into the effectiveness of this compound-containing regimens in routine clinical practice, complementing the data from controlled clinical trials. nih.govthieme-connect.com These studies have been conducted in various patient populations and across different chemotherapy regimens. thieme-connect.com
Another real-world observational study using intravenous NEPA in patients receiving HEC/MEC in India also reported high efficacy, with response rates exceeding 92% in both delayed and extended delayed phases. ascopubs.orgasco.org
Observational studies have also highlighted the importance of adherence to antiemetic guidelines in achieving optimal CINV control in real-world settings, and NEPA's single-dose formulation may contribute to improved adherence. nih.gov
Effectiveness in Specific Chemotherapy Regimens (e.g., R-CHOP, ABVD, FOLFIRI)
Real-world data and specific studies have explored the effectiveness of NEPA in patients receiving specific chemotherapy regimens.
In the setting of classical Hodgkin's lymphoma treated with the ABVD regimen, which is also highly emetogenic, a single-center real-life experience evaluated NEPA as a salvage therapy after palonosetron failure. ashpublications.orgnih.govresearchgate.net Among patients who did not achieve proper CINV control with palonosetron and dexamethasone, switching to NEPA and dexamethasone resulted in improved CINV management in a majority of patients. nih.govresearchgate.net Specifically, 60% of patients achieved proper CINV control at the first cycle after switching to NEPA, and 53.3% maintained control for all remaining cycles. nih.govresearchgate.net
Comparative Efficacy Studies
Comparative efficacy studies have evaluated this compound-containing regimens against other antiemetic strategies, particularly focusing on other NK-1 receptor antagonists.
This compound/Palonosetron (NEPA) vs. Palonosetron Monotherapy
Several studies have directly compared the efficacy of the fixed-dose combination NEPA with palonosetron monotherapy for CINV prevention. dovepress.comoncpracticemanagement.comd-nb.infoascopubs.orgdovepress.com
The superior prevention of CINV with NEPA compared to oral palonosetron has been demonstrated in a single chemotherapy cycle and sustained over multiple cycles. d-nb.info
Summary of NEPA vs. Palonosetron Monotherapy Efficacy (Select Endpoints - Cycle 1)
| Endpoint (Phase) | NEPA (%) | Palonosetron (%) | P-value | Source |
| Complete Response (Acute) | 88.4 | 85.0 | 0.047 | nih.gov |
| Complete Response (Delayed) | 76.9 | 69.5 | 0.001 | nih.gov |
| Complete Response (Overall) | 74.3 | 66.6 | 0.001 | nih.gov |
| Complete Response (Overall - HEC) | 89.6 (NEPA 300) | 76.5 | < 0.050 | nih.gov |
These studies consistently show that the addition of this compound to palonosetron significantly enhances antiemetic protection across different phases and chemotherapy emetogenicity levels. dovepress.comoncpracticemanagement.comnih.gov
NEPA vs. Aprepitant-Based Regimens
Comparative studies have evaluated the efficacy of NEPA, a fixed combination of this compound and palonosetron, against aprepitant-based antiemetic regimens for the prevention of chemotherapy-induced nausea and vomiting (CINV). NEPA is the only oral fixed combination antiemetic comprising a neurokinin-1 receptor antagonist (NK₁ RA), this compound, and a 5-HT₃ receptor antagonist (5-HT₃ RA), palonosetron. ascopubs.org This single-dose combination simultaneously targets two critical antiemetic pathways and offers long-lasting protection against CINV due to the extended half-lives of both this compound (80-96 hours) and palonosetron (40-50 hours), differentiating it from aprepitant, which has a shorter half-life (9-13 hours). nih.govdovepress.com
Furthermore, significantly fewer patients receiving NEPA experienced breakthrough CINV or breakthrough significant nausea on individual days 3 through 5 following chemotherapy compared to those on the aprepitant regimen. tandfonline.comtargetedonc.com The rates of breakthrough CINV generally declined each day for NEPA, whereas they remained relatively constant for the aprepitant regimen, suggesting a potential differential benefit for delayed CINV with NEPA, possibly linked to this compound's longer half-life. tandfonline.comtargetedonc.com
Studies have also explored the duration of breakthrough CINV, finding that a significantly greater proportion of patients on the aprepitant regimen experienced treatment failure, emesis, and significant nausea for ≥3 days compared to those on NEPA. ascopubs.org Among patients with treatment failure, 43% on the aprepitant regimen experienced breakthrough CINV for ≥3 days, versus 31% on NEPA. ascopubs.org This suggests NEPA is more effective in minimizing the extent and duration of CINV in patients experiencing breakthrough symptoms. ascopubs.org
The following table summarizes some of the comparative efficacy data between NEPA and aprepitant-based regimens:
| Endpoint | Phase | NEPA (%) | Aprepitant (%) | P-value | Source |
| Complete Response | Delayed (24-120h) | 81.8 | 76.9 | 0.038 | targetedonc.com |
| Complete Protection | Delayed (24-120h) | 73.6 | 68.4 | 0.049 | targetedonc.com |
| No Significant Nausea | Delayed (24-120h) | 81.5 | 76.4 | 0.032 | targetedonc.com |
| Complete Response (Overall) | Overall (0-120h) | 64.9 | 54.1 | N/A | nih.gov |
| Complete Response (MEC) | Extended Overall (0-144h) | 77.1 | 57.8 | 0.003 | nih.gov |
| Complete Response (MEC, Risk Factors) | Extended Overall (0-144h) | 73.9 | 56.2 | 0.012 | nih.gov |
| Overall Nausea (MEC/HEC) | Overall | RR 1.07 | RR 1.00 | 0.01 | ascopubs.org |
Interactive table:
Novel Endpoints in CINV Research
Historically, the primary efficacy endpoint in clinical trials for preventing CINV has been the assessment of complete response (CR), defined as no emesis and no use of rescue medication, typically evaluated over a 5-day period (0-120 hours) following chemotherapy. ascopubs.orgsci-hub.seaacrjournals.org This timeframe is based on the understanding of CINV occurring in acute (0-24 hours) and delayed (>24-120 hours) phases. nih.govtandfonline.comaacrjournals.org
However, recent research and evolving perspectives on the full impact of CINV have led to the exploration and utilization of novel endpoints in clinical trials. These endpoints aim to capture a more comprehensive picture of a patient's experience beyond the traditional 120-hour window and the simple presence or absence of vomiting and rescue medication use.
One such area of focus is the duration and extent of breakthrough CINV. Studies have begun to assess how long patients experience breakthrough symptoms like emesis and significant nausea. ascopubs.org The rationale behind this is that a longer duration of CINV can significantly impact a patient's quality of life, leading to more lost work time and impaired activity, and is also a strong predictor for CINV in subsequent chemotherapy cycles. ascopubs.org Evaluating endpoints such as the proportion of patients experiencing breakthrough CINV for a certain duration (e.g., ≥3 days) provides a more nuanced understanding of an antiemetic's effectiveness in providing sustained control. ascopubs.org
Furthermore, there is an increasing recognition of the importance of nausea control, which can be highly distressing for patients even in the absence of vomiting. sci-hub.seaacrjournals.org While "no significant nausea" (often defined by a visual analog scale score) has been a secondary endpoint, there is a push to better incorporate patient-reported nausea outcomes into primary or key secondary endpoints. sci-hub.se The heterogeneity in instruments used to assess nausea has been identified as an area requiring further research and standardization to enhance clinical trial design. sci-hub.se
Novel endpoints also encompass broader measures of patient well-being and functional status. The impact of CINV on quality of life is a critical aspect, and validated questionnaires like the Functional Living Index–Emesis (FLIE) have been used to assess how CINV affects daily life. researchgate.net While not always primary endpoints, these assessments provide valuable context regarding the clinical benefit of antiemetic interventions.
Safety and Tolerability Profile of Netupitant Containing Regimens
Pooled Safety Analyses from Clinical Trials
Pooled safety analyses from Phase II and III clinical trials provide a comprehensive overview of the safety profile of NEPA. One such analysis included data from 3,280 patients across four randomized, double-blind studies nih.govnih.gov. Patients were grouped based on the antiemetic treatment received: NEPA plus dexamethasone (B1670325), palonosetron (B1662849) plus dexamethasone, and aprepitant (B1667566) plus ondansetron (B39145)/palonosetron plus dexamethasone nih.gov.
The frequencies of treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) were found to be similar across the different treatment groups in this pooled analysis nih.govnih.gov. The majority of TEAEs were mild in severity and consistent with adverse events expected in patients undergoing chemotherapy and those related to their underlying disease, such as hematologic events, hair loss, and general weakness nih.gov. The pooled safety analysis aimed to document the safety profile, including cardiac safety, of NEPA compared to existing therapies nih.gov.
Adverse Event Profile
The adverse event profile of netupitant-containing regimens, primarily NEPA, has been characterized in clinical trials. Common adverse reactions reported with NEPA capsules in clinical trials included headache (3.6%), constipation (3.0%), and fatigue (1.2%) europa.eu. Other reported adverse reactions have included dyspepsia, asthenia, and erythema akynzeo.comeisai.com. The incidence of treatment-related adverse events in clinical trials has been reported to be around 6–15% for NEPA recipients researchgate.net. These events were generally mild to moderate in intensity and consistent with those expected for NK₁ and 5-HT₃ receptor antagonists nih.govresearchgate.net.
Post-marketing data have indicated that the adverse reaction profile is generally similar to that observed in clinical trials europa.eu. While no common adverse reactions are specifically attributed to this compound alone, certain adverse reactions like constipation with fecal impaction requiring hospitalization have been associated with palonosetron europa.eu.
Cardiac Safety Assessment
Cardiac safety has been an important consideration in the evaluation of antiemetic agents, particularly 5-HT₃ receptor antagonists nih.gov. Thorough QT studies and analyses from clinical trials have assessed the cardiac effects of this compound in combination with palonosetron nih.govnih.govasco.org.
In a pooled safety analysis of Phase II/III trials, frequencies of cardiac TEAEs were similar across treatment groups (NEPA + dexamethasone, palonosetron + dexamethasone, and aprepitant + ondansetron/palonosetron + dexamethasone) nih.gov. The most common cardiac TEAEs reported were QT prolongation (1.6%), tachycardia (1.1%), and dyspnea (0.9%) nih.gov. Serious cardiac TEAEs were reported as rare nih.gov.
QTc Interval Prolongation
The effect of this compound and palonosetron on the QTc interval has been specifically evaluated. A thorough ECG study conducted in healthy volunteers receiving oral this compound (200 mg or 600 mg) in combination with oral palonosetron (0.5 mg or 1.5 mg) demonstrated no clinically important effects on ECG parameters europa.eunih.gov. The largest point estimate of the placebo and baseline corrected QTc interval was 7.0 ms (B15284909), with a one-sided upper 95% confidence limit of 8.8 ms, observed 16 hours after administration of supratherapeutic doses (600 mg this compound and 1.5 mg palonosetron) europa.eu.
Mean placebo-corrected time-averaged changes from baseline for the individually heart rate-corrected QT interval (QTcI) were reported as +4.7 ms and +3.6 ms for NEPA 200/0.5 and NEPA 600/1.5, respectively, in a thorough QT trial nih.govasco.org. The time-matched analysis in this study showed no upper confidence interval greater than 10 ms, with no suggestion of a QTc effect based on pharmacokinetic-pharmacodynamic modeling nih.govresearchgate.net. Thorough QT studies in healthy volunteers have shown no sign of any effect on atrioventricular conduction, cardiac depolarization, or new clinically relevant morphological changes pharmaceuticalconferences.com.
However, caution is advised when using this compound/palonosetron in patients who have or are likely to develop prolongation of the QT interval, or who are receiving concomitant medicinal products that increase the QT interval, as the combination product contains a 5-HT₃ receptor antagonist europa.eu. Hypokalemia and hypomagnesemia should be corrected prior to administration europa.eu.
Serotonin (B10506) Syndrome Monitoring
Serotonin syndrome is a potentially serious adverse reaction that has been reported with 5-HT₃ receptor antagonists, particularly when used concomitantly with other serotonergic drugs akynzeo.comeisai.comfda.govdrugs.com. Although serotonin syndrome was considered a potential risk, potentially related to palonosetron, no additional risks were generated by the combination with this compound pharmaceuticalconferences.com.
Monitoring patients for the emergence of serotonin syndrome-like symptoms is advised, especially with concomitant use of NEPA and other serotonergic drugs akynzeo.comeuropa.eufda.govdrugs.com. Symptoms associated with serotonin syndrome can include mental status changes (e.g., agitation, hallucinations, delirium, coma), autonomic instability (e.g., tachycardia, labile blood pressure, dizziness, diaphoresis, flushing, hyperthermia), neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia, incoordination), seizures, with or without gastrointestinal symptoms eisai.comfda.govdrugs.com. If symptoms of serotonin syndrome occur, NEPA should be discontinued (B1498344) and supportive treatment initiated akynzeo.comeisai.comfda.govdrugs.com.
Hepatic Impairment Considerations
This compound is primarily eliminated by hepatic metabolism mediated by CYP3A4 europa.eu. Three major metabolites (M1, M2, and M3) have been detected, and metabolism is primarily mediated by CYP3A4, with lesser contributions from CYP2C9 and CYP2D6 drugs.comdrugbank.com.
No dosage adjustment is considered necessary for patients with mild or moderate hepatic impairment (Child-Pugh score 5-8) europa.eudrugs.com. In patients with mild or moderate hepatic impairment, the mean AUC of this compound was 67% and 86% higher, respectively, than in healthy subjects, and the mean Cmax was approximately 40% and 41% higher, respectively drugs.comdrugs.com.
Limited data exist in patients with severe hepatic impairment (Child-Pugh score ≥ 9) europa.eufda.govdrugs.com. Use in patients with severe hepatic impairment may be associated with increased exposure to this compound, and therefore, this medicinal product should be used with caution in these patients europa.eu. Some sources advise avoiding use in patients with severe hepatic impairment due to limited data fda.govdrugs.comdrugs.comfda.gov.
Renal Impairment Considerations
Renal excretion of this compound is negligible europa.eu. Population pharmacokinetic analysis showed that mild and moderate renal impairment (creatinine clearance 30 to 60 mL/min) did not significantly affect the pharmacokinetics of this compound fda.govdrugs.com.
Use in Specific Patient Populations
Geriatric Patients
Studies have investigated the use of this compound-containing regimens in geriatric populations to understand potential differences in pharmacokinetics, safety, and efficacy compared to younger adults. In clinical studies of the fixed combination of this compound and palonosetron (AKYNZEO), 18% of the adult cancer patients treated were aged 65 years and over, with 2% being 75 years and over fda.govnih.gov.
Pharmacokinetic studies in healthy elderly subjects (≥65 years old) showed that the mean AUC₀-∞ and Cmax for this compound were 25% and 36% higher, respectively, compared to healthy younger adults (22-45 years old) fda.govtga.gov.aunih.gov. For palonosetron, the mean AUC₀-∞ was 37% higher and Cmax was 10% higher in healthy elderly subjects compared to younger adults fda.govnih.gov. Despite these differences in exposure, population pharmacokinetic analysis in cancer patients (aged 29 to 75 years) indicated that age did not significantly influence the pharmacokinetics of either this compound or palonosetron fda.govdrugs.comfda.gov.
The nature and frequency of adverse reactions observed in elderly patients (≥65 years) treated with the this compound/palonosetron combination were similar to those in younger patients fda.govnih.gov. Exploratory analyses of the impact of age on efficacy in trials comparing the this compound/palonosetron combination to palonosetron alone in patients receiving cisplatin (B142131) or anthracycline plus cyclophosphamide (B585) chemotherapy generally showed similar differences in Complete Response (CR) rates between the combination and palonosetron alone across age groups fda.govfda.gov. One study in patients receiving anthracycline plus cyclophosphamide chemotherapy noted a higher CR rate in the delayed phase for older patients treated with palonosetron alone compared to younger patients treated with palonosetron alone, which may have contributed to a smaller observed difference between the combination and palonosetron alone in the older age group in that specific study fda.gov.
While no dosage adjustment is generally considered necessary for elderly patients, caution is advised when using this compound-containing regimens in patients over 75 years due to the long half-life of the active substances and limited experience in this specific age group europa.euknighttx.com. Elderly patients may also have a greater frequency of decreased hepatic, renal, or cardiac function, as well as concomitant diseases or other drug therapies, which should be considered fda.govknighttx.commedscape.commayoclinic.orgdrugs.com.
Pediatric Patients
The safety and efficacy of this compound-containing regimens, specifically the this compound/palonosetron combination, have not been established in pediatric patients below the age of 18 years fda.govnih.govtga.gov.aueuropa.euknighttx.commedscape.commayoclinic.orgdrugs.comeuropa.eu. Currently, there are no data available on the use of the this compound/palonosetron capsule formulation in the pediatric population tga.gov.aueuropa.euknighttx.comeuropa.eu.
Clinical trials are being conducted to evaluate the use of this compound and palonosetron in pediatric cancer patients. One ongoing or completed study (NEPA-15-31) is a multicenter, multinational, randomized, double-blind, pharmacokinetic and pharmacodynamic (PK/PD) dose-finding study of oral this compound administered concomitantly with oral palonosetron in pediatric cancer patients aged 0 to 17 years undergoing emetogenic chemotherapy drugbank.comclinicaltrials.govlarvol.com. This study aims to characterize the this compound PK/PD relationship for complete response in the delayed phase fda.gov. Another planned study (NEPA-Protocol Number Protocol Not yet defined) is an open-label, pharmacokinetic and safety study of intravenous fosthis compound/palonosetron combination in pediatric cancer patients aged 0-17 years fda.gov.
Challenges in pediatric clinical development have been noted, particularly in recruiting patients in younger age groups fda.gov. The role of corticosteroids in combination with 5-HT₃ and NK₁ receptor antagonists for CINV prevention is less established in pediatric patients compared to adults, partly because corticosteroids are often part of pediatric chemotherapy regimens clinicaltrials.gov. This compound is expected to increase systemic exposure to dexamethasone and prednisone, which are commonly used in pediatric chemotherapy, raising safety concerns that are also relevant to other NK₁ receptor antagonists used with steroids in this population clinicaltrials.gov.
While palonosetron has been studied and approved for use in pediatric patients aged 1 month to younger than 17 years for CINV prevention, based on studies with intravenous palonosetron, the safety and efficacy of the fixed oral combination with this compound in this population are still under investigation clinicaltrials.govnih.govnih.gov.
| Population | This compound Pharmacokinetics (vs. Younger Adults) | Palonosetron Pharmacokinetics (vs. Younger Adults) | Safety and Efficacy |
| Geriatric (>65 years) | Increased AUC and Cmax observed in healthy elderly subjects; no significant influence in cancer patients (29-75 years) fda.govtga.gov.aunih.govdrugs.comfda.gov | Increased AUC and Cmax observed in healthy elderly subjects; no significant influence in cancer patients (29-75 years) fda.govnih.govdrugs.comfda.gov | Similar nature and frequency of adverse reactions compared to younger adults in clinical trials fda.govnih.gov. Efficacy generally similar fda.govfda.gov. Caution in patients >75 years due to limited experience and long half-lives europa.euknighttx.com. |
| Pediatric (<18 years) | Not established fda.govnih.govtga.gov.aueuropa.euknighttx.commedscape.commayoclinic.orgdrugs.comeuropa.eu. Under investigation in clinical trials drugbank.comclinicaltrials.govlarvol.comfda.gov. | Not established with this compound combination fda.govnih.govtga.gov.aueuropa.euknighttx.commedscape.commayoclinic.orgdrugs.comeuropa.eu. Under investigation in clinical trials drugbank.comclinicaltrials.govlarvol.comfda.gov. Palonosetron alone has been studied and approved in certain pediatric age groups clinicaltrials.govnih.govnih.gov. | Safety and efficacy not established fda.govnih.govtga.gov.aueuropa.euknighttx.commedscape.commayoclinic.orgdrugs.comeuropa.eu. Clinical trials are ongoing drugbank.comclinicaltrials.govlarvol.comfda.gov. |
Drug Drug Interactions Involving Netupitant
Netupitant as a Moderate CYP3A4 Inhibitor
In vitro and in vivo studies have demonstrated that this compound is a moderate inhibitor of CYP3A4. drugs.comnih.govfda.govnih.govfda.govfda.gov This inhibitory effect can lead to increased plasma concentrations of co-administered drugs that are primarily metabolized by this enzyme. drugs.comfda.govfda.govfda.gov The inhibitory effect of a single oral dose of this compound 300 mg has been shown to last for approximately 6 days. fda.govfda.gov
Interactions with CYP3A4 Substrates
Concomitant administration of this compound with drugs that are substrates of CYP3A4 can result in elevated systemic exposure to these substrates. drugs.comnih.govfda.govfda.govfda.gov Caution is advised when using this compound with medications primarily metabolized through CYP3A4, especially those with a narrow therapeutic index. drugs.comfda.govfda.goveuropa.eu
Dexamethasone (B1670325)
Studies have shown a significant interaction between this compound and dexamethasone, a corticosteroid metabolized by CYP3A4. nih.govnih.govfda.govascopubs.orgdrugs.comresearchgate.net Co-administration of a single 300 mg dose of this compound with a dexamethasone regimen (20 mg on Day 1, followed by 8 mg twice daily from Day 2 to Day 4) resulted in increased exposure to dexamethasone. fda.goveuropa.euascopubs.orgdrugs.com The mean AUC of dexamethasone was increased by 1.7-fold on Day 1 and up to 2.4-fold on Day 2 and Day 4 when co-administered with this compound. fda.govascopubs.orgdrugs.com This increase in dexamethasone exposure is dose-dependent. nih.govascopubs.orgresearchgate.net
| Co-administered Drug | This compound Dose (mg) | Dexamethasone AUC Ratio (with/without this compound) |
| Dexamethasone | 300 | 1.7 (Day 1), up to 2.4 (Days 2 & 4) fda.govascopubs.orgdrugs.com |
Midazolam
This compound has been shown to interact with midazolam, a benzodiazepine (B76468) that is a sensitive CYP3A4 substrate. nih.govnih.govfda.govresearchgate.net When a single 300 mg dose of this compound was co-administered with a single oral dose of 7.5 mg midazolam, the systemic exposure to midazolam was significantly increased. fda.govfda.gov The mean Cmax and AUC of midazolam were increased by 36% and 126%, respectively. fda.govfda.gov
| Co-administered Drug | This compound Dose (mg) | Midazolam Cmax Ratio (with/without this compound) | Midazolam AUC Ratio (with/without this compound) |
| Midazolam | 300 | 1.36 fda.govfda.gov | 2.26 fda.govfda.gov |
Erythromycin (B1671065)
Erythromycin, a macrolide antibiotic, is also a CYP3A4 substrate. nih.govnih.govresearchgate.net Co-administration of this compound 300 mg with erythromycin 500 mg resulted in increased systemic exposure to erythromycin. nih.govfda.gov The mean Cmax and AUC of erythromycin were increased by 92% and 56%, respectively. fda.gov
| Co-administered Drug | This compound Dose (mg) | Erythromycin Cmax Ratio (with/without this compound) | Erythromycin AUC Ratio (with/without this compound) |
| Erythromycin | 300 | 1.92 fda.gov | 1.56 fda.gov |
Chemotherapeutic Agents (e.g., Docetaxel (B913), Irinotecan)
Several chemotherapeutic agents are metabolized by CYP3A4, and co-administration with this compound can increase their systemic exposure. fda.govfda.goveuropa.eu Chemotherapy agents known to be metabolized by CYP3A4 include docetaxel, etoposide (B1684455), irinotecan, cyclophosphamide (B585), ifosfamide, imatinib, vinorelbine, vinblastine, and vincristine. fda.govfda.gov
Studies have shown that exposure to docetaxel was increased by 37% and etoposide by 21% when co-administered with a fixed combination of this compound/palonosetron (B1662849). europa.eu No consistent effect was observed with cyclophosphamide after this compound co-administration. europa.eu
| Co-administered Chemotherapeutic Agent | This compound/Palonosetron Co-administration Effect |
| Docetaxel | Increased exposure (37% increase in AUC) europa.eu |
| Etoposide | Increased exposure (21% increase in AUC) europa.eu |
| Irinotecan | Potential for increased toxicity; monitor patients fda.goveuropa.eu |
| Cyclophosphamide | No consistent effect observed europa.eu |
Patients receiving chemotherapeutic agents primarily metabolized by CYP3A4 should be monitored for increased toxicity when co-administered with this compound. fda.govfda.gov this compound may also affect the efficacy of chemotherapeutic agents that require CYP3A4 for activation. europa.eu
Oral Contraceptives (Ethinylestradiol, Levonorgestrel)
The interaction between this compound and oral contraceptives containing ethinylestradiol and levonorgestrel (B1675169) has been evaluated. nih.govfda.goveuropa.euascopubs.orgnih.gov When a fixed combination of this compound/palonosetron was given with a single oral dose of 60 μg ethinylestradiol and 300 μg levonorgestrel, there was no significant effect on the AUC of ethinylestradiol. fda.goveuropa.euascopubs.org However, the AUC of levonorgestrel was increased by 1.4-fold (40-46%). fda.goveuropa.euascopubs.org Despite this increase in levonorgestrel exposure, clinically significant effects on the efficacy of hormonal contraception are considered unlikely. nih.govfda.goveuropa.euascopubs.orgnih.gov
| Oral Contraceptive Component | This compound/Palonosetron Co-administration Effect on AUC Ratio | Clinical Significance |
| Ethinylestradiol | No significant effect fda.goveuropa.euascopubs.org | Unlikely to be clinically significant nih.govfda.goveuropa.euascopubs.orgnih.gov |
| Levonorgestrel | Increased by 1.4-fold (40-46%) fda.goveuropa.euascopubs.org | Unlikely to be clinically significant nih.govfda.goveuropa.euascopubs.orgnih.gov |
Interactions with CYP3A4 Inhibitors (e.g., Ketoconazole)
CYP3A4 inhibitors can decrease the metabolism of this compound, leading to increased systemic exposure to this compound. drugs.comfda.govrxlist.comeuropa.eu Studies have investigated the interaction between this compound and ketoconazole (B1673606), a strong inhibitor of CYP3A4. europa.eunih.govascopubs.org
In a study involving healthy subjects, co-administration of ketoconazole with a fixed-dose combination of this compound and palonosetron increased the area under the curve (AUC) of this compound by 140% and the maximum plasma concentration (Cmax) by 25% compared to administration of the combination alone. nih.govascopubs.org Another source indicates an increase in this compound AUC by 1.8-fold and Cmax by 1.3-fold when co-administered with ketoconazole. europa.eu This suggests that potent CYP3A4 inhibitors can substantially increase this compound exposure. drugs.com
Table 1: Effect of Ketoconazole on this compound Pharmacokinetics
| Co-administered Drug | This compound AUC Ratio (with/without) | This compound Cmax Ratio (with/without) | Reference |
| Ketoconazole | 2.4 nih.govascopubs.org or 1.8 europa.eu | 1.25 nih.govascopubs.org or 1.3 europa.eu | europa.eunih.govascopubs.org |
Caution is advised when administering this compound concomitantly with strong CYP3A4 inhibitors like ketoconazole. fda.goveuropa.eu
Interactions with CYP3A4 Inducers (e.g., Rifampicin)
Conversely, CYP3A4 inducers can increase the metabolism of this compound, potentially leading to decreased plasma concentrations and reduced efficacy. drugs.comfda.gov Rifampicin (B610482) is a known strong inducer of CYP3A4. fda.goveuropa.eunih.govdrugbank.com
Studies have shown that co-administration of rifampicin with the this compound/palonosetron combination significantly decreased this compound exposure. europa.eunih.govascopubs.org Rifampicin decreased this compound AUC by 83% and Cmax by 62%. nih.govascopubs.org Another study reported a 5.2-fold decrease in AUC and a 2.6-fold decrease in Cmax of this compound when administered with rifampicin. europa.eu
Table 2: Effect of Rifampicin on this compound Pharmacokinetics
| Co-administered Drug | This compound AUC Reduction | This compound Cmax Reduction | Reference |
| Rifampicin | 83% nih.govascopubs.org or 5.2-fold decrease europa.eu | 62% nih.govascopubs.org or 2.6-fold decrease europa.eu | europa.eunih.govascopubs.org |
Concomitant administration of this compound with strong CYP3A4 inducers like rifampicin should be avoided due to the potential for substantially reduced this compound plasma concentrations and decreased efficacy. drugs.comfda.govrxlist.comeuropa.eu
Lack of Clinically Relevant Pharmacokinetic Interaction with Palonosetron
This compound is often administered as a fixed-dose combination with palonosetron. nih.govguidetoimmunopharmacology.orgnih.gov Palonosetron is primarily metabolized by CYP2D6, with minor contributions from CYP3A4 and CYP1A2. nih.govdrugs.comfda.govnih.goveuropa.eumims.com In vitro studies suggest that palonosetron does not inhibit or induce CYP enzymes at clinically relevant concentrations. drugs.comnih.goveuropa.eu
Clinical studies evaluating the co-administration of this compound and palonosetron have shown no clinically relevant pharmacokinetic interactions between the two compounds. nih.govnih.goveuropa.eunih.govnih.govascopubs.orgtga.gov.au Their distinct metabolic pathways and lack of mutual inhibition or induction contribute to their compatibility in a fixed combination. nih.govnih.gov
Co-administration with Serotonergic Drugs and Serotonin (B10506) Syndrome Risk
Serotonin syndrome is a potentially life-threatening condition that has been reported with the use of 5-HT₃ receptor antagonists, including palonosetron, particularly when co-administered with other serotonergic drugs. drugs.comfda.govrxlist.comeuropa.eumims.comfda.govakynzeo.comakynzeo.com While this compound is an NK₁ receptor antagonist, the combination product containing palonosetron carries this risk. drugs.comfda.goveuropa.eufda.govakynzeo.comakynzeo.com
Serotonergic drugs include selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), monoamine oxidase inhibitors (MAOIs), mirtazapine, fentanyl, lithium, tramadol, and intravenous methylene (B1212753) blue. drugs.comfda.govrxlist.commims.comfda.gove-lactancia.org Symptoms of serotonin syndrome can include mental status changes, autonomic instability, neuromuscular symptoms, seizures, and gastrointestinal symptoms. drugs.comfda.govfda.govakynzeo.comakynzeo.com
Although the risk is primarily associated with the palonosetron component, it is crucial to be aware of this potential interaction when this compound is administered as part of a combination product with a 5-HT₃ antagonist alongside other serotonergic agents. drugs.comfda.goveuropa.eufda.govakynzeo.comakynzeo.com
Future Directions and Research Gaps
Pharmacogenomic and Biomarker Research in Antiemetic Response
Research into the genetic determinants and biomarkers influencing individual responses to antiemetic regimens is a critical area for future exploration. Studies have begun to investigate the correlation between genetic variations in genes related to antiemetic pathways, such as HTR3A, HTR3B, and TACR1 (which encodes the NK1 receptor), and the efficacy of antiemetic prophylaxis. researchgate.net For instance, a study in Chinese patients with breast cancer receiving doxorubicin (B1662922) and cyclophosphamide (B585) chemotherapy explored the impact of genotypes in these genes on the effectiveness of different antiemetic regimens, including one containing netupitant/palonosetron (B1662849). researchgate.net The findings suggested that assessing an individual's pharmacogenetic profile might aid in selecting optimal antiemetic prophylaxis. researchgate.net Further research is needed to identify specific genetic markers or other biomarkers that can predict a patient's likelihood of experiencing CINV or responding favorably to this compound-based regimens. This could lead to more personalized antiemetic strategies, potentially improving efficacy and reducing unnecessary drug exposure.
Optimization of Antiemetic Administration Timing
The optimal timing for administering antiemetic agents relative to chemotherapy is an ongoing area of study. While oral NEPA is typically recommended approximately 60 minutes before chemotherapy, this timing is often based on the designs of earlier registration studies rather than specific clinical data supporting this precise interval. nih.govnih.govresearchgate.net Retrospective analyses using pharmacokinetic/pharmacodynamic modeling have suggested that administering oral NEPA closer to the initiation of cisplatin (B142131) chemotherapy might provide similar antiemetic efficacy. nih.govnih.govresearchgate.net Prospective clinical trials are required to validate these predictions and determine if alternative administration timings could improve convenience or efficacy without compromising CINV control. nih.govnih.gov
Research in Niche Patient Populations (e.g., High-Dose Chemotherapy, Radiation Therapy)
While the efficacy of this compound in combination with palonosetron has been established in broad populations receiving highly and moderately emetogenic chemotherapy, further research is needed in specific niche patient populations. This includes patients undergoing high-dose chemotherapy regimens or those receiving radiation therapy, which can also induce nausea and vomiting. A phase II study is evaluating the safety and antiemetic efficacy of weekly administration of NEPA plus dexamethasone (B1670325) in patients with cervical cancer receiving concomitant radiotherapy and weekly cisplatin. nih.gov This research explores the feasibility and effectiveness of this compound-based prophylaxis in a population with a potentially different emetic risk profile and treatment schedule. Expanding research into these specific groups will help refine antiemetic guidelines and ensure optimal CINV prevention across a wider range of cancer treatments.
Cost-Effectiveness Analyses and Health Economic Impact
Analyzing the cost-effectiveness and health economic impact of this compound-based antiemetic regimens is essential for healthcare decision-making. Studies have indicated that NEPA can be cost-effective compared to other antiemetic regimens, particularly in the prevention of CINV in patients receiving highly emetogenic chemotherapy. openhealthgroup.comnih.govnih.gov Economic analyses have shown that NEPA can result in lower total per-patient costs, primarily due to reduced medical costs associated with CINV-related events. openhealthgroup.comnih.gov Further cost-effectiveness analyses in different healthcare settings and patient populations are needed to fully understand the economic value of this compound-based prophylaxis and inform healthcare resource allocation. ispor.orgcda-amc.ca These analyses should consider not only drug costs but also the costs associated with managing CINV, including hospitalizations, emergency room visits, and the impact on chemotherapy adherence. oncpracticemanagement.comopenhealthgroup.com
Impact of Antiemetic Regimens on Chemotherapy Adherence and Completion
The impact of effective antiemetic regimens on chemotherapy adherence and completion rates is a significant area for investigation. CINV can lead to dose reductions, delays, or even discontinuation of chemotherapy, negatively impacting treatment outcomes. oncpracticemanagement.com By effectively preventing CINV, antiemetic agents like this compound can play a role in improving patients' ability to tolerate and complete their prescribed chemotherapy regimens. oncpracticemanagement.comnih.gov Research suggests that the convenience of a single-dose fixed combination like NEPA may also contribute to improved adherence to antiemetic guidelines. nih.govoncpracticemanagement.comnih.gov Future studies could further explore the direct correlation between the use of this compound-based regimens and improved chemotherapy adherence, ultimately highlighting the broader clinical benefits beyond just symptom control.
Development of Novel Antiemetic Agents and Targets
While this compound represents an advancement in antiemetic therapy by combining NK1 and 5-HT3 receptor antagonism, the development of novel antiemetic agents and the identification of new therapeutic targets remain important for addressing unmet needs in CINV prevention. Research into the molecular and neural mechanisms underlying nausea and vomiting continues to identify potential new pathways that could be targeted by future antiemetic drugs. scienceopen.com The goal is to develop agents with improved efficacy, broader spectrum of activity, or better tolerability, potentially offering more personalized and precise approaches to CINV prevention in the future. scienceopen.com Continued research in this area will build upon the success of existing agents like this compound to further minimize the burden of CINV for patients undergoing cancer treatment.
This compound is a neurokinin-1 (NK-1) receptor antagonist that has demonstrated efficacy primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV) nih.govamegroups.orgoncpracticemanagement.com. While its primary approved indication is CINV prophylaxis, research into its potential application for other forms of nausea and vomiting, including chronic presentations, represents an area of ongoing investigation and future direction.
7.8. Chronic Nausea and Vomiting Management
Chronic nausea and vomiting, particularly in patient populations such as those with advanced cancer unrelated to chemotherapy, represents a significant unmet clinical need nih.govnih.gov. Unlike CINV, which is often predictable and linked to specific chemotherapy regimens, chronic nausea can stem from various underlying causes, including gastrointestinal issues, metabolic derangements, or central nervous system involvement nih.gov.
Pre-clinical studies have suggested a broad-spectrum anti-vomiting effect for NK-1 receptor antagonists, but their impact on the subjective sensation of nausea, particularly chronic nausea, has been less clear sgul.ac.uk. This is attributed to the complex mechanisms underlying nausea, which involve cerebral pathways in addition to the brainstem areas targeted by NK-1 antagonists sgul.ac.uk.
A pilot randomized clinical trial investigated the efficacy of a fixed-dose combination of this compound and palonosetron (NEPA) for chronic nausea in cancer patients not undergoing moderately or highly emetogenic systemic therapies nih.govnih.gov. This double-blind, placebo run-in study enrolled patients with chronic nausea of at least one month's duration and an intensity of ≥4/10 on a numeric rating scale nih.govnih.gov.
The trial design included a placebo run-in period, with patients who did not respond to placebo proceeding to the blinded treatment phase nih.govnih.gov. The primary outcome assessed was the within-group change in average nausea intensity between day 5 and day 15 nih.govnih.gov.
Results from this pilot study indicated that both the NEPA group and the placebo group experienced a similar magnitude of within-group improvement in chronic nausea nih.govnih.gov. Specifically, a statistically significant within-group reduction in nausea numeric rating scale was observed in both the NEPA group (mean change -2.0, 95% CI -3.1 to -0.8) and the placebo group (mean change -2.3, 95% CI -3.9 to -0.7) between day 5 and day 15 nih.govnih.gov.
While a complete response (defined as no nausea and no vomiting) by day 15 was achieved in a higher percentage of patients in the NEPA group (38%) compared to the placebo group (20%), there were no statistically significant between-group differences observed for the primary or secondary outcomes in this pilot study nih.govnih.gov.
These findings suggest that while this compound, in combination with palonosetron, may contribute to some improvement in chronic nausea, its efficacy may be comparable to placebo in this specific patient population and setting nih.govnih.gov. The study highlights the need for further research to better understand the role of NK-1 receptor antagonists in the management of chronic nausea and to identify patient subgroups who might benefit most from this therapy nih.govnih.gov.
Q & A
Q. What validated analytical methodologies are recommended for quantifying Netupitant and its metabolites in pharmacokinetic studies?
A stability-indicating HPLC-UV method has been validated for simultaneous quantification of this compound and Palonosetron. Key parameters include:
- Linearity : Correlation coefficient (r²) = 0.999 over 50–150% concentration ranges (Table 3, ).
- Precision : Intraday %RSD ≤0.6% for this compound (Table 4) and interday %RSD ≤0.6% (Table 6).
- Robustness : Tolerates ±10% flow rate variations and ±5% mobile phase ratio changes with %RSD <1% (Table 8). This method is suitable for degradation studies and formulation analysis .
Q. How does this compound achieve prolonged NK1 receptor occupancy (RO) in the central nervous system?
this compound’s high lipophilicity and affinity (Ki = 0.95 nM) enable sustained brain penetration. PET imaging in humans showed >90% RO in striatal regions at plasma concentrations >225 ng/mL (C90%), maintained for >96 hours post-300 mg dose. This correlates with its long half-life (~90 hours) and slow dissociation from NK1 receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound degradation data under varied stress conditions?
Degradation pathways differ by stressor (Table 9, ):
- Acid hydrolysis : 2.02% degradation (pH 1.0, 60°C).
- Thermal stress : Minimal degradation (0.16% at 105°C).
- Oxidative stress : 6.27% degradation (3% H₂O₂). Methodological adjustments include:
- Using orthogonal techniques (e.g., LC-MS) to confirm degradation products.
- Standardizing stressor intensity (e.g., UV wavelength, peroxide concentration) to improve reproducibility .
Q. What PK/PD modeling strategies predict this compound’s receptor occupancy and clinical efficacy?
A sigmoid Emax model (Eq. 1, ) links plasma concentration (C) to RO:
Key parameters:
Q. How do formulation strategies improve this compound’s aqueous solubility, and what analytical evidence supports this?
β-cyclodextrin inclusion complexes increase this compound’s solubility by 1,500-fold . Validation methods include:
- FTIR/XRD : Confirmed host-guest interaction ().
- Dissolution testing : pH 6.8 buffer showed >90% drug release within 30 minutes. This approach is critical for developing injectable or fast-dissolving formulations .
Q. What in vitro/in vivo disparities exist in this compound’s drug interaction profile, and how should they be addressed?
In vitro , this compound inhibits P-glycoprotein (P-gp), but in vivo , no significant interaction with digoxin (a P-gp substrate) was observed. To reconcile:
- Use physiologically relevant P-gp expression models (e.g., Caco-2 cells).
- Conduct clinical studies with sensitive substrates (e.g., dabigatran) to confirm safety margins .
Methodological Recommendations
- For degradation studies : Prioritize oxidative and hydrolytic stress conditions due to higher degradation rates (Table 9) .
- For PK modeling : Integrate PET-derived RO data with population pharmacokinetics to account for interpatient variability .
- For formulation analysis : Combine HPLC with mass spectrometry to detect low-abundance degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
